(1H-Indazol-7-yl)methanol: Chemical Structure, Physicochemical Properties, and Applications in Drug Discovery
(1H-Indazol-7-yl)methanol: Chemical Structure, Physicochemical Properties, and Applications in Drug Discovery
Executive Summary
The indazole ring system is a highly privileged scaffold in modern medicinal chemistry, functioning as a bioisostere for indole and benzimidazole while offering unique hydrogen-bonding dynamics. Specifically, (1H-indazol-7-yl)methanol (CAS: 1092961-09-5) has emerged as a critical building block. The strategic placement of the hydroxymethyl group at the 7-position—adjacent to the N1-H of the pyrazole ring—enables distinct steric vectorization and bidentate interactions within tight protein binding pockets. This technical guide provides an in-depth analysis of its physicochemical properties, field-proven synthetic methodologies, and mechanistic applications in the development of targeted therapeutics.
Structural Dynamics & Physicochemical Profile
The fundamental utility of (1H-indazol-7-yl)methanol stems from its fused bicyclic aromatic structure. The indazole core provides a stable, electron-rich aromatic system, while the primary alcohol at the C7 position serves as a versatile synthetic handle for further functionalization (e.g., oxidation, halogenation, or etherification) 1.
Because the 7-position is sterically adjacent to the N1 nitrogen, derivatives of this scaffold often exhibit restricted rotation and unique intramolecular hydrogen-bonding capabilities, which are highly advantageous for locking molecular conformations in drug design.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | (1H-indazol-7-yl)methanol |
| CAS Registry Number | 1092961-09-5 |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| SMILES | C(O)C1=C2C(C=NN2)=CC=C1 |
| InChIKey | CDFSPQVWOQHSMO-UHFFFAOYSA-N |
| Physical State | Solid at room temperature |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |
Synthetic Methodology: Reduction of Indazole-7-Carboxylates
The most robust and field-proven method for synthesizing (1H-indazol-7-yl)methanol is the reduction of methyl 1H-indazole-7-carboxylate (or the corresponding carbaldehyde) using Lithium Aluminum Hydride (LiAlH₄) 2.
Causality & Mechanistic Insight
LiAlH₄ is selected over milder reducing agents (like NaBH₄) because esters are notoriously resistant to mild hydride sources. The reaction is initiated at 0 °C to control the highly exothermic hydride transfer and prevent potential ring-opening or over-reduction side reactions. A critical aspect of this protocol is the Fieser Workup . Quenching LiAlH₄ directly with acid can trap the polar indazole product in an intractable aluminum emulsion. The Fieser method (water, 15% NaOH, water) forces the aluminum salts to precipitate as a granular white solid, creating a self-validating visual cue for a successful quench and ensuring high product recovery.
Step-by-Step Experimental Protocol
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Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add LiAlH₄ (1.5 equivalents) and suspend in anhydrous Tetrahydrofuran (THF).
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Cooling: Cool the suspension to 0 °C using an ice-water bath.
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Addition: Dissolve methyl 1H-indazole-7-carboxylate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to manage the exothermic hydrogen gas evolution.
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Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC (Dichloromethane:Methanol, 9:1).
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Fieser Quench (Self-Validating Step): Re-cool to 0 °C. For every x grams of LiAlH₄ used, sequentially add:
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x mL of distilled H₂O (dropwise, wait for bubbling to cease).
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x mL of 15% aqueous NaOH.
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3x mL of distilled H₂O.
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Isolation: Stir vigorously until the aluminum salts form a white, granular precipitate. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot ethyl acetate.
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Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield (1H-indazol-7-yl)methanol as a solid.
Workflow for the reduction of indazole-7-carboxylate to (1H-indazol-7-yl)methanol.
Mechanistic Applications in Drug Discovery
The true value of (1H-indazol-7-yl)methanol lies in its capacity to be functionalized into highly reactive intermediates, which are subsequently incorporated into complex pharmacophores.
Application A: Selective BET Bromodomain (BD2) Inhibitors
Pan-inhibition of the Bromo and Extra Terminal (BET) family often leads to dose-limiting nonclinical toxicities. To achieve BD2 selectivity, researchers utilize the indazole core to mimic the acetylated lysine binding motif, while the 7-position directs substituents deep into the BD2-specific groove 3.
Workflow: (1H-indazol-7-yl)methanol is reacted with 48% aqueous HBr at 80 °C. The strong acid protonates the primary hydroxyl, turning it into a superior leaving group (water), which is rapidly displaced by the bromide ion via an Sₙ2 mechanism. The resulting 7-(bromomethyl)-1H-indazole hydrobromide is a potent electrophile used to alkylate complex amines, generating highly selective BD2 inhibitors.
Pathway for utilizing (1H-indazol-7-yl)methanol in BET bromodomain inhibitor synthesis.
Application B: Anti-Influenza Agents (PA-PB1 Interface)
In antiviral research, the hydroxymethyl group is frequently converted into an aminomethyl group. By treating (1H-indazol-7-yl)methanol with oxidizing agents (like MnO₂) to form the carbaldehyde, followed by reductive amination, chemists generate (1H-indazol-7-yl)methanamine. This amine is a critical precursor for synthesizing inhibitors that disrupt the PA-PB1 polymerase complex of the influenza virus, showcasing the scaffold's broad therapeutic utility 4.
Analytical Validation & Quality Control
To ensure trustworthiness and reproducibility, the synthesized (1H-indazol-7-yl)methanol must be validated through orthogonal analytical techniques. A self-validating analytical system relies on the distinct disappearance of starting material markers and the emergence of product-specific signals:
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Infrared Spectroscopy (IR): The successful reduction is confirmed by the complete disappearance of the strong ester carbonyl ( C=O ) stretching frequency at ~1710 cm⁻¹ and the appearance of a broad, prominent hydroxyl ( O−H ) stretch around 3300–3400 cm⁻¹.
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¹H NMR (DMSO-d₆, 300 MHz): The structure is verified by the presence of a doublet at ~4.8 ppm integrating to 2 protons (the methylene −CH2− group), which couples to the adjacent hydroxyl proton. The hydroxyl proton itself appears as a distinct triplet at ~5.4 ppm. The indazole N−H proton is highly deshielded, typically appearing as a broad singlet far downfield (>13.0 ppm).
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High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a reverse-phase C18 column (Water/Acetonitrile gradient with 0.1% TFA). The high polarity of the hydroxymethyl group ensures it elutes significantly earlier than the starting ester, providing a clear, unambiguous read on conversion efficiency.
References
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Asymmetric Synthesis of Fused Polycyclic Indazoles through Aminocatalyzed Aza-Michael Addition/Intramolecular Cyclization Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
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The Optimization of a Novel, Weak Bromo and Extra Terminal Domain (BET) Bromodomain Fragment Ligand to a Potent and Selective Second Bromodomain (BD2) Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
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Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface Source: PMC (PubMed Central) URL:[Link]
